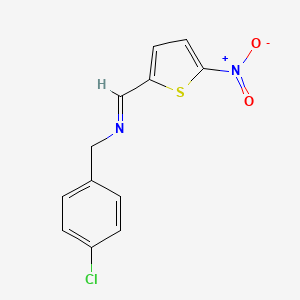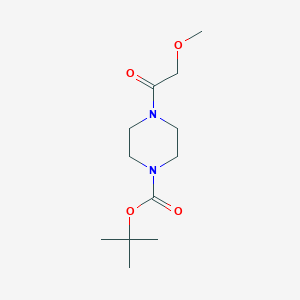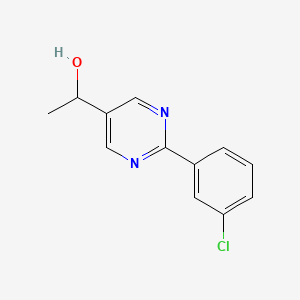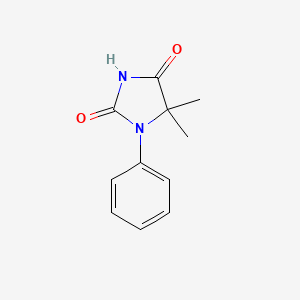
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is a hydantoin derivative, a class of compounds known for their diverse biological activities. Hydantoins have been studied extensively due to their structural similarity to barbiturates and their role as calcium channel blockers. This compound, like other hydantoins, exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the hydantoin ring .
Industrial Production Methods: Industrial production of this compound often employs the Bucherer-Bergs reaction, which involves the reaction of ketones or aldehydes with ammonium carbonate and potassium cyanide. This method is favored for its efficiency and scalability .
化学反应分析
Types of Reactions: 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced hydantoin derivatives.
Substitution: Substitution reactions often occur at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Hydantoin derivatives, including this compound, are investigated for their anticonvulsant, antiarrhythmic, and antimicrobial properties.
Industry: It finds applications in the development of agrochemicals, such as herbicides and fungicides
作用机制
The mechanism of action of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione involves its interaction with calcium channels, leading to the inhibition of calcium influx. This action is similar to other hydantoin derivatives, which are known to stabilize neuronal membranes and prevent hyperexcitability. The compound’s molecular targets include voltage-gated calcium channels, and its effects are mediated through the modulation of these channels .
相似化合物的比较
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar in structure and used for its anticonvulsant properties.
Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.
Uniqueness: 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dimethyl and phenyl substitutions enhance its lipophilicity and ability to cross biological membranes, making it a potent candidate for drug development .
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
5,5-dimethyl-1-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(14)12-10(15)13(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,14,15) |
InChI 键 |
NNBYRMSGXQVCQV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)NC(=O)N1C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


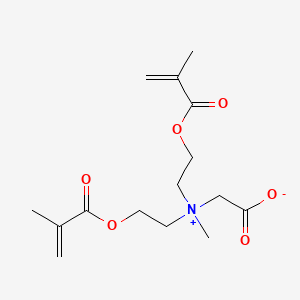

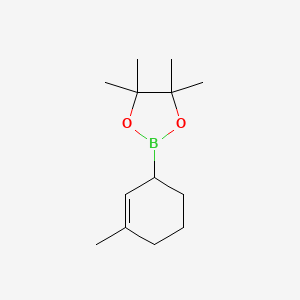
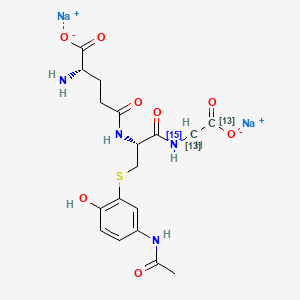
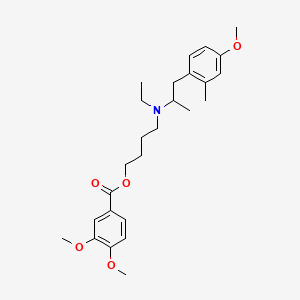
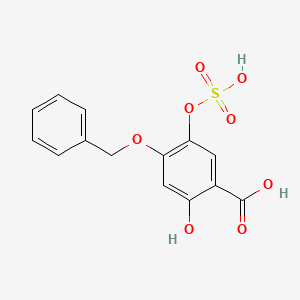
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
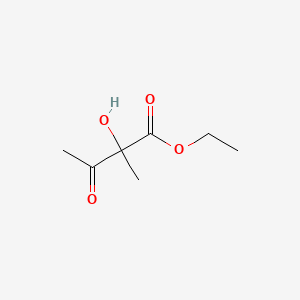

![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
